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molecular formula C13H14O3 B8641490 6-(4 Methylphenyl)-4-oxo-hex-5-enoic acid

6-(4 Methylphenyl)-4-oxo-hex-5-enoic acid

Cat. No. B8641490
M. Wt: 218.25 g/mol
InChI Key: NEAWYNDZYLARBH-UHFFFAOYSA-N
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Patent
US05277709

Procedure details

4-Tolualdehyde (39.6 g, 0.33 mol) and 2M NaOH solution (230 ml) are added to a solution of levulinic acid (39.5 g, 0.34 mol) in EtOH (85 ml) over 1 hour. The resulting clear solution is poured into ice and acidified with 6M HCl. The resulting gum obtained is crystallised with acetone/water and recrystallised from CH2Cl2 to yield 14.0 g of 6-(4 methylphenyl)-4-oxo-hex-5-enoic acid as colourless crystals m.p. 129-130.
Quantity
39.6 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.[OH-].[Na+].[C:12]([OH:19])(=[O:18])[CH2:13][CH2:14][C:15]([CH3:17])=[O:16].Cl>CCO>[CH3:9][C:1]1[CH:6]=[CH:5][C:4]([CH:7]=[CH:17][C:15](=[O:16])[CH2:14][CH2:13][C:12]([OH:19])=[O:18])=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
39.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C
Name
Quantity
230 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
39.5 g
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Name
Quantity
85 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting clear solution is poured into ice
CUSTOM
Type
CUSTOM
Details
The resulting gum obtained
CUSTOM
Type
CUSTOM
Details
is crystallised with acetone/water
CUSTOM
Type
CUSTOM
Details
recrystallised from CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=CC(CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 19.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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